molecular formula C5H8F2O4 B12566396 Ethyl 2,2-difluoro-3,3-dihydroxypropanoate CAS No. 143698-04-8

Ethyl 2,2-difluoro-3,3-dihydroxypropanoate

Cat. No.: B12566396
CAS No.: 143698-04-8
M. Wt: 170.11 g/mol
InChI Key: YWVCCFMHYOCGMQ-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3,3-dihydroxypropanoate is an organic compound with the molecular formula C5H8F2O3 It is a derivative of propanoic acid, where two hydrogen atoms are replaced by fluorine atoms and the hydroxyl groups are attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-difluoro-3,3-dihydroxypropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2,2-difluoroacetoacetate with a suitable hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and a solvent to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-3,3-dihydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides (R-X) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2,2-difluoro-3,3-dihydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 2,2-difluoro-3,3-dihydroxypropanoate exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The hydroxyl groups facilitate hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 2,2-difluoro-3,3-dihydroxypropanoate can be compared with other similar compounds, such as:

    Ethyl 2,2-difluoro-3-hydroxypropanoate: This compound lacks one hydroxyl group, resulting in different chemical properties and reactivity.

    Ethyl 2,2-difluoro-3,3-dimethoxypropanoate: The hydroxyl groups are replaced with methoxy groups, altering the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific combination of fluorine and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

143698-04-8

Molecular Formula

C5H8F2O4

Molecular Weight

170.11 g/mol

IUPAC Name

ethyl 2,2-difluoro-3,3-dihydroxypropanoate

InChI

InChI=1S/C5H8F2O4/c1-2-11-4(10)5(6,7)3(8)9/h3,8-9H,2H2,1H3

InChI Key

YWVCCFMHYOCGMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(O)O)(F)F

Origin of Product

United States

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